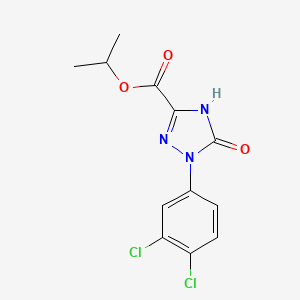

Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Description

Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (CAS: 1000574-60-6) is a triazole-derived compound with the molecular formula C₁₂H₁₁Cl₂N₃O₃ and a molecular weight of 316.14 g/mol. It features a 3,4-dichlorophenyl substituent and an isopropyl ester group, contributing to its physicochemical properties, including a predicted density of 1.52±0.1 g/cm³ and a pKa of 4.76±0.20 . The compound is marketed by Biosynth with a purity ≥95%, though certain product sizes (e.g., 5g and 10g) are discontinued .

Properties

Molecular Formula |

C12H11Cl2N3O3 |

|---|---|

Molecular Weight |

316.14 g/mol |

IUPAC Name |

propan-2-yl 1-(3,4-dichlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C12H11Cl2N3O3/c1-6(2)20-11(18)10-15-12(19)17(16-10)7-3-4-8(13)9(14)5-7/h3-6H,1-2H3,(H,15,16,19) |

InChI Key |

MGKJNJFWHXJYRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=NN(C(=O)N1)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with isopropyl acetoacetate under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The dichlorophenyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The dichlorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Position Variations

- Isopropyl 1-(3,5-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate Substituent: 3,5-dichlorophenyl (vs. 3,4-dichlorophenyl in the target compound). Price: Available at Santa Cruz Biotechnology for undisclosed pricing (1g listing) .

Halogen Substitution: Bromine vs. Chlorine

- Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (CAS: 1233509-89-1, Combi-Blocks QE-0064)

Functional Group Modifications

- 1-(3,4-Dichlorophenyl)-N,N-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxamide (CAS: 1000577-05-8)

Data Table: Key Comparisons

Notes on Quality Assurance

Certificates of Analysis (COAs) are critical for verifying purity and batch-specific data. For compounds like Isopropyl 1-(3,5-dichlorophenyl)-...-carboxylate, COAs can be requested via customer support by providing the product name and batch number .

Biological Activity

Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a triazole ring structure with a dichlorophenyl group and an ester functional group. Its molecular formula is with a molecular weight of approximately 316.14 g/mol. The presence of the triazole moiety enhances its interaction with various biological targets, making it a subject of extensive research.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Preliminary studies have shown effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting that it could be developed as a potential antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it possesses significant antiproliferative effects on various cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 1.1 |

| HCT-116 | 2.6 |

| HepG2 | 1.4 |

These values indicate that the compound is more effective than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil . The mechanism behind this activity may involve the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors . The triazole ring facilitates binding to these targets, potentially leading to modulation or inhibition of their function.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of this compound:

- Antiproliferative Studies : A series of derivatives were synthesized and tested for their anticancer properties. Compounds with similar structural features exhibited varying levels of activity against different cancer cell lines, highlighting the importance of structural modifications in enhancing biological efficacy .

- Molecular Docking Studies : Computational simulations have supported experimental findings by illustrating how this compound interacts with target proteins at the molecular level . These studies provide insights into optimizing the compound for better therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.